2-Cyclohexyl-1-phenylethanol
Overview
Description
2-Cyclohexyl-1-phenylethanol is an organic compound with the molecular formula C14H20O. It is a secondary alcohol characterized by a cyclohexyl group and a phenyl group attached to the same carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexyl-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of 2-cyclohexyl-1-phenylethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process utilizes catalysts such as palladium on carbon or Raney nickel under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve efficient conversion and high selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-cyclohexyl-1-phenylethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction of this compound can yield cyclohexylbenzene.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 2-Cyclohexyl-1-phenylethanone
Reduction: Cyclohexylbenzene
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Cyclohexyl-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1-phenylethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: Similar structure but lacks the cyclohexyl group.
Cyclohexanol: Contains a cyclohexyl group but lacks the phenyl group.
1-Phenylethanol: Similar structure but with the phenyl group attached to a different carbon atom.
Uniqueness
2-Cyclohexyl-1-phenylethanol is unique due to the presence of both cyclohexyl and phenyl groups on the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
2-cyclohexyl-1-phenylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14-15H,1,3-4,7-8,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGABQOVTAPAHJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292796 | |
Record name | α-(Cyclohexylmethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4442-82-4 | |
Record name | α-(Cyclohexylmethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4442-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Cyclohexylmethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclohexyl-1-phenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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